molecular formula C11H19N3O2 B13622615 2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid

2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid

Cat. No.: B13622615
M. Wt: 225.29 g/mol
InChI Key: PXZKBYFQNQCAPN-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid is a complex organic compound featuring both amino and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative followed by amination and subsequent functional group transformations. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the molecule or alter its reactivity.

    Substitution: Commonly involves replacing one functional group with another, often using halogenation or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylhexanoic acid: Lacks the pyrazole group, making it less versatile in certain reactions.

    5-Methyl-1h-pyrazole-1-yl derivatives: These compounds share the pyrazole moiety but differ in their side chains and functional groups.

Uniqueness

The presence of both amino and pyrazole groups in 2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid provides unique reactivity and potential for diverse applications. This dual functionality allows for more complex interactions and transformations compared to similar compounds.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

2-amino-2-methyl-6-(5-methylpyrazol-1-yl)hexanoic acid

InChI

InChI=1S/C11H19N3O2/c1-9-5-7-13-14(9)8-4-3-6-11(2,12)10(15)16/h5,7H,3-4,6,8,12H2,1-2H3,(H,15,16)

InChI Key

PXZKBYFQNQCAPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCCC(C)(C(=O)O)N

Origin of Product

United States

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